4-Benzyl-3-bromomethyl-morpholine
Description
4-Benzyl-3-bromomethyl-morpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and a bromomethyl substituent at the 3-position of the morpholine ring. The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-benzyl-3-(bromomethyl)morpholine |
InChI |
InChI=1S/C12H16BrNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
OJWVKKGXRCSUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical differences between 4-Benzyl-3-bromomethyl-morpholine and related morpholine derivatives from recent literature:
Analysis of Substituent Effects
Bromine vs. Chlorine and Fluorine :
- The bromomethyl group in the target compound offers higher leaving-group ability compared to chloro or fluoro substituents in analogs, facilitating SN2 reactions .
- Fluorinated analogs (e.g., CAS 2271442-93-2) exhibit enhanced metabolic stability and lipophilicity, making them preferable in drug design, whereas bromine’s bulkiness may limit bioavailability .
Benzyl vs. Benzoyl Groups :
- The benzyl group in the target compound provides steric bulk but lacks the electron-withdrawing properties of the benzoyl group in CAS 2271442-93-2. This difference influences electronic effects on the morpholine ring, altering reactivity in cross-coupling reactions .
Trifluoromethyl (CF₃) Functionality :
- CF₃ groups (e.g., in CAS 62039-92-3) confer strong electron-withdrawing effects, enhancing electrophilic aromatic substitution rates. The absence of CF₃ in the target compound reduces such effects but may improve synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
